2-(Trimethylsilyl)ethyl chloroformate

Overview

Description

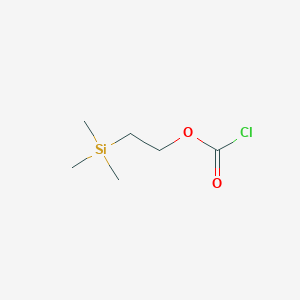

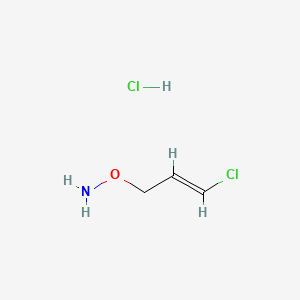

“2-(Trimethylsilyl)ethyl chloroformate” is a chemical compound with the CAS Number: 20160-60-5 . It has a molecular weight of 180.71 and is typically stored at temperatures around -10°C . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-trimethylsilylethanol . The synthesis process can be carried out in a single synthetic operation from commercially available cyclohexanone, this compound, and methyl iodide (MeI) in good overall yield .Molecular Structure Analysis

The chemical formula of “this compound” is C6H13ClO2Si . The structure can be represented by the SMILES notation: CSi©CCOC(=O)Cl .Chemical Reactions Analysis

“this compound” is used as a reagent in the formation of 2-trimethylsilylethyl esters . It is an effective reagent for this purpose without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 180.71 and is typically stored at temperatures around -10°C .Scientific Research Applications

Cleavage and Synthesis

- Organosilicon Compounds : 2-(Trimethylsilyl)ethyl chloroformate has been utilized in the cleavage of the silicon-carbon bond of 2-silylsubstituted pyridines. This cleavage facilitates the production of heterocyclic ketones, keto-acids, esters, and alcohols, providing a novel pathway in organosilicon chemistry (Pinkerton & Thames, 1970).

Reactions with Nucleophiles

- Synthetic Route to Ethyl 3-Substituted-Trans-2,3-Difluoro-2-Acrylates : The compound reacts with various trans-1-trimethylsilyl-1,2-difluoroalkenes, leading to the production of ethyl 3-substituted-trans-2,3-difluoro-2-acrylates. These acrylates further react with nucleophiles like hydrazine hydrate, amidines, and thiourea to yield 4-fluoropyrazole, 5-fluoropyrimidine, and 5-fluoro-2-uracil derivatives (Zhang & Lu, 2000).

Synthesis of Esters and Thioesters

- Conversion into Thioesters : 2-(Trimethylsilyl)ethyl sulfides, when treated with carboxylic acid chloride and AgBF4, yield thioesters. These thioesters are vital in organic synthesis, as they allow the sulfides to be used as sulfhydryl protective groups, demonstrating the compound’s versatility in synthetic chemistry (Grundberg, Andergran, & Nilsson, 1999).

Carboxyl Protecting Group

- Application in Synthesis of (−)-(S)-Curvularin : Used as a carboxyl protecting group in the synthesis of curvularin, a mold metabolite. The protecting group can be selectively removed with fluoride ions, demonstrating its efficacy in complex organic synthesis (Gerlach, 1977).

Application in Peptide Synthesis

- Suppression of Diketopiperazine Formation : Utilized in peptide synthesis for C-terminal protection. Its use significantly reduced the formation of diketopiperazine, an undesirable byproduct in peptide synthesis. Both the unsubstituted and methyl-substituted silyl esters of the compound could be deprotected under mild conditions (Borsuk et al., 2004).

Nucleoside Chemistry

- Selective Preparation of Thiocyanates : In nucleoside chemistry, the compound has been utilized for the selective preparation of thiocyanates. This showcases its importance in the synthesis of bioactive molecules and mechanism-based inhibitors (Chambert, Thomasson, & Décout, 2002).

These diverse applications highlight the importance of this compound in various branches of scientific research

Scientific Research Applications of this compound

Organosilicon Chemistry

- Cleavage of Silicon-Carbon Bonds : The compound facilitates the cleavage of the silicon-carbon bond of 2-silylsubstituted pyridines, leading to the formation of heterocyclic ketones, keto-acids, esters, and alcohols. This process offers a novel pathway in organosilicon chemistry (Pinkerton & Thames, 1970).

Synthetic Chemistry

- Synthesis of Ethyl 3-Substituted-Trans-2,3-Difluoro-2-Acrylates : It reacts with trans-1-trimethylsilyl-1,2-difluoroalkenes to produce ethyl 3-substituted-trans-2,3-difluoro-2-acrylates. These products further react with various nucleophiles to yield compounds like 4-fluoropyrazole and 5-fluoropyrimidine (Zhang & Lu, 2000).

Sulfide Chemistry

- Conversion into Thioesters : The compound is effective in converting 2-(trimethylsilyl)ethyl sulfides into thioesters. This transformation is significant for using such sulfides as sulfhydryl protective groups in organic synthesis (Grundberg, Andergran, & Nilsson, 1999).

Carboxyl Protecting Group

- Synthesis of Curvularin : It serves as a carboxyl protecting group in the synthesis of curvularin, a mold metabolite. The selective removal of this group is facilitated using fluoride ions (Gerlach, 1977).

Peptide Synthesis

- C-terminal Protection : Its application in peptide synthesis for C-terminal protection has been explored, particularly in suppressing diketopiperazine formation, a common issue in peptide synthesis (Borsuk et al., 2004).

Nucleoside Chemistry

- Selective Preparation of Thiocyanates : Demonstrating its versatility, it has been used in the selective preparation of thiocyanates, which are essential in the synthesis of bioactive molecules and nucleosidic thiocyanates (Chambert, Thomasson, & Décout, 2002).

Mechanism of Action

Target of Action

2-(Trimethylsilyl)ethyl chloroformate is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the hydroxyl groups present in these compounds . By reacting with these groups, it facilitates the formation of 2-trimethylsilylethyl esters .

Mode of Action

The mode of action of this compound involves the formation of a β-silyl carbocation intermediate . This intermediate is crucial for the transformation of the target compound.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds. For instance, it has been used in the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction . It can also be used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it can lead to the formation of 2-trimethylsilylethyl esters , or the synthesis of amino acid SEM esters . These compounds can serve as building blocks for new molecular architectures .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is known that chloroformates are reactive compounds that possess both acid chloride and alkyl substituents . Their stability can be influenced by the nature of the alkyl substituent . Furthermore, chloroformates are soluble in organic solvents and hydrolyze in water , which means that the solvent used can significantly impact the reaction.

Safety and Hazards

This compound is considered hazardous. It is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Future Directions

As a reagent, “2-(Trimethylsilyl)ethyl chloroformate” has potential applications in the formation of 2-trimethylsilylethyl esters . Its use in palladium-catalyzed asymmetric allylic alkylation is being explored, yielding a variety of α-quaternary six- and seven-membered ketones and lactams . This suggests that it could have significant utility in complex fragment coupling .

Biochemical Analysis

Biochemical Properties

2-(Trimethylsilyl)ethyl chloroformate plays a significant role in biochemical reactions, particularly in the derivatization of amino acids and organic acids for gas chromatographic analysis . It interacts with enzymes, proteins, and other biomolecules by forming stable derivatives that can be easily analyzed. For example, it reacts with alcohols to form carbonates, which can be regenerated to alcohols using specific reagents . This interaction is crucial for the identification and quantification of various metabolites in complex biological samples.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying the chemical structure of biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its derivatization properties are used to study the metabolic profiles of cells, providing insights into cellular functions and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable derivatives with biomolecules. It binds to functional groups such as hydroxyl, amino, and carboxyl groups, forming derivatives that can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) . This binding interaction is essential for the identification and quantification of metabolites, as well as for studying enzyme activities and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. It is known to be stable under specific storage conditions, but it can degrade over time, affecting its reactivity and the accuracy of analytical results . Long-term studies have shown that its stability can be maintained by storing it at low temperatures and protecting it from moisture and light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is used to study metabolic pathways and enzyme activities without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the derivatization of amino acids and organic acids for analytical purposes . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. This interaction is essential for studying the metabolic profiles of cells and understanding the biochemical processes underlying various physiological and pathological conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes and distributed to different cellular compartments, where it interacts with biomolecules . Specific transporters and binding proteins may facilitate its localization and accumulation within cells, affecting its reactivity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.

Properties

IUPAC Name |

2-trimethylsilylethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEQQLFQAPLTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448018 | |

| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20160-60-5 | |

| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trimethylsilyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)